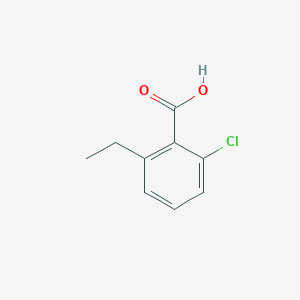

2-Chloro-6-ethylbenzoic acid

Description

2-Chloro-6-ethylbenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 2-position and an ethyl group at the 6-position of the aromatic ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its dual functional groups, which influence its reactivity, solubility, and intermolecular interactions. The ethyl group enhances lipophilicity, while the chlorine atom modulates electronic effects, impacting acidity (pKa) and binding affinities in biological systems.

Properties

CAS No. |

343850-75-9 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-6-ethylbenzoic acid |

InChI |

InChI=1S/C9H9ClO2/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

UTNCXIJOTLHWMN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)Cl)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling-agent conditions:

-

Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by the alcohol.

-

Conditions : Ethanol with H₂SO₄ catalyst (reflux, 6–8 hrs) or DCC (N,N'-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.

-

Example :

Yield: 85–90% for ethyl ester formation.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl 2-chloro-6-ethylbenzoate | 85–90% |

Nucleophilic Substitution at Chlorine

The chlorine atom at position 2 participates in SNAr (nucleophilic aromatic substitution) under basic or high-temperature conditions:

-

Mechanism : Deprotonation of the nucleophile (e.g., SH⁻, NH₃) followed by displacement of chloride.

-

Conditions : Sodium hydrosulfide (NaSH) in DMF at 80°C for thiolation .

-

Example :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Thiolation | NaSH, DMF, 80°C | 2-Mercapto-6-ethylbenzoic acid | 88% |

Coupling Reactions

The aromatic ring facilitates cross-coupling reactions via palladium catalysis:

-

Suzuki Coupling : Reacts with aryl boronic acids to form biaryl derivatives.

-

Conditions : Tetrakis(triphenylphosphine)palladium(0) in THF/water, 60°C.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, THF/H₂O, 60°C | Biaryl derivatives | 75–82% |

Reduction Reactions

Catalytic hydrogenation targets functional groups introduced via substitution:

-

Amide Formation : Reduction of nitro groups (if present) to amines using Raney nickel or palladium .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro Reduction | H₂, Raney Ni, pH 7–8 | 2-Amino-6-ethylbenzoic acid | 85–90% |

Oxidation and Side-Chain Modifications

The ethyl group can be oxidized to a ketone or carboxylic acid under controlled conditions:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethyl Oxidation | KMnO₄, H₂SO₄, 80°C | 2-Chloro-6-carboxybenzoic acid | 70–75% |

Thermochemical Data

Gas-phase thermochemistry for deprotonation (from NIST WebBook) :

Comparison with Similar Compounds

Table 1: Key Substituents and Properties

- Acidity : The nitro group in 2-Chloro-6-nitrobenzoic acid significantly lowers the pKa compared to the ethyl analog due to strong electron-withdrawing effects . In contrast, the methoxy group in 2-Chloro-6-methoxybenzoic acid raises the pKa, enhancing solubility in polar solvents .

- Lipophilicity : The ethyl group in 2-Chloro-6-ethylbenzoic acid contributes to higher lipophilicity than fluorine or nitro analogs, making it favorable for membrane permeability in drug design .

Structural and Crystallographic Insights

- Planarity : X-ray studies of 2-Chloro-6-fluorobenzoic acid reveal a planar aromatic ring with a dihedral angle of 2.1° between the carboxylic acid group and the ring, a feature likely shared with the ethyl analog .

- Hydrogen Bonding : The carboxylic acid group facilitates dimer formation in solid-state structures, a common trait across substituted benzoic acids .

Q & A

Q. Example Workflow :

Replicate assays under identical conditions.

Cross-validate with orthogonal methods (e.g., enzymatic vs. cellular assays).

Use software like ORTEP-3 for structural comparisons to rule out conformational discrepancies .

Basic: What are the hypothesized biological targets of 2-chloro-6-ethylbenzoic acid based on structural analogs?

Methodological Answer:

Analogous compounds (e.g., 2-ethyl-6-hydroxybenzoic acid) suggest potential targets:

- Enzyme Inhibition : Lipoxygenase (anti-inflammatory) or β-lactamase (antimicrobial) via competitive binding.

- Cellular Uptake : Enhanced lipophilicity from the chloro group may improve membrane permeability.

Q. Experimental Design :

- In Vitro Assays : Measure IC₅₀ values against purified enzymes.

- Molecular Docking : Use software like AutoDock to predict binding affinities.

- Control Experiments : Compare with non-chlorinated analogs to isolate Cl’s role .

Advanced: How does the chloro substituent influence the electronic properties of 2-chloro-6-ethylbenzoic acid compared to its hydroxyl analog?

Methodological Answer:

- Electron-Withdrawing Effect : The Cl group reduces electron density at the benzene ring, altering reactivity in EAS (e.g., slower nitration).

- Acidity : The chloro group increases benzoic acid’s acidity (pKa ~2.8) compared to hydroxyl analogs (pKa ~4.5).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.